D8'-Merulinic acid A

Description

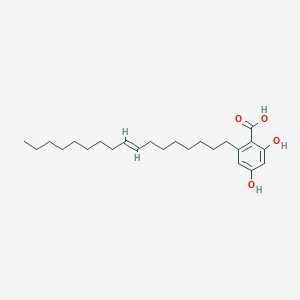

Structure

2D Structure

Properties

CAS No. |

69506-65-6 |

|---|---|

Molecular Formula |

C24H38O4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-[(E)-heptadec-8-enyl]-4,6-dihydroxybenzoic acid |

InChI |

InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25)19-22(26)23(20)24(27)28/h9-10,18-19,25-26H,2-8,11-17H2,1H3,(H,27,28)/b10-9+ |

InChI Key |

IXDZSQUQSCLSSD-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

melting_point |

116-117°C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Bioproduction and Occurrence

Fungal Sources and Basidiomycete Bioproduction

D8'-Merulinic acid A is recognized as a phenolic lipid that has been isolated from several species of basidiomycetes. ijpsr.com Research has identified its presence in the fruiting bodies of fungi, where it co-occurs with related compounds.

Isolation from Hapalopilus mutans

Scientific studies have documented the isolation of this compound from the basidiomycete Hapalopilus mutans. ijpsr.com This fungus is one of the known producers of this amphiphilic molecule. ijpsr.com

Isolation from Phlebia radiata

Phlebia radiata is another basidiomycete from which this compound has been isolated. ijpsr.com Research on antibiotics from Basidiomycetes led to the identification of three new compounds, merulinic acids A, B, and C, from the fruiting bodies of Phlebia radiata. These compounds are closely related derivatives of β-resorcylic and salicylic (B10762653) acid. ijpsr.com The merulinic acids exist as mixtures, with the Δ⁸′ isomers, such as this compound, being the major components. ijpsr.com

Isolation from Merulius tremellosus

The fungus Merulius tremellosus is a well-documented source of merulinic acids, including this compound. ijpsr.com The compound was successfully isolated from the fruiting bodies of this species. ijpsr.com Merulinic acid from M. tremellosus is considered one of the most biologically active phenolic lipids. ijpsr.com

| Fungal Source | Compound Isolated |

| Hapalopilus mutans | This compound |

| Phlebia radiata | Merulinic acids A, B, C |

| Merulius tremellosus | Merulinic acids A, B, C |

Plant-Derived Occurrence and Phytochemical Studies

In addition to fungal sources, this compound has been identified through phytochemical screening of extracts from specific plant species.

Detection in Ecbolium linneanum Kurz. Leaf Extracts

Phytochemical analysis of Ecbolium linneanum Kurz. leaf extracts has confirmed the presence of this compound. In a study investigating the plant's constituents, methanolic leaf extracts were analyzed using high-resolution liquid chromatography-mass spectrometry (HR-LCMS), which identified this compound among 57 phytochemicals.

Identification in Aegle marmelos Seed Extracts

This compound has been identified in the seed extracts of Aegle marmelos. ijpsr.com A study focused on the cytotoxic potential of A. marmelos seeds involved successive extraction with various solvents and subsequent analysis. ijpsr.com The mass spectrum analysis of one of the resulting fractions confirmed the presence of this compound. ijpsr.com

| Plant Source | Part Used | Analytical Method |

| Ecbolium linneanum Kurz. | Leaf | HR-LCMS |

| Aegle marmelos | Seed | Mass Spectrometry |

This compound has been isolated from several species of Basidiomycete fungi. Notably, it is found in the fruiting bodies of Merulius tremellosus and Phlebia radiata. nih.govresearchgate.net Its presence has also been documented in other fungi such as Hapalopilus mutans. researchgate.net Beyond the fungal kingdom, this compound has been identified in the ethanolic extract of the fruits of Dendrophthoe falcata, a parasitic plant.

Merulinic acids, including this compound, often exist in nature as mixtures. These mixtures can include isomers with the double bond at different positions in the alkyl chain (e.g., Δ¹⁰′), as well as corresponding dehydro and dihydro derivatives. nih.govresearchgate.net The separation of these closely related compounds typically requires advanced chromatographic techniques such as high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Biosynthetic Pathways and Precursors

This compound is a polyketide, a diverse class of secondary metabolites synthesized from simple carboxylic acid precursors. The biosynthesis of polyketides shares similarities with fatty acid synthesis. The general biosynthetic pathway for this compound involves the condensation of a starter unit with several extender units, which are then cyclized to form the aromatic resorcylic acid core.

The precursors for the biosynthesis of this compound are:

Starter Unit: A long-chain fatty acyl-Coenzyme A (CoA), likely a C18 acyl-CoA, forms the alkyl side chain.

Extender Units: Multiple molecules of malonyl-CoA are sequentially added to the growing polyketide chain. nih.govresearchgate.net

The biosynthesis of related resorcylic acid lactones has been shown to involve a collaboration between two types of iterative polyketide synthases (PKSs): a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). acs.org The hrPKS is responsible for synthesizing the reduced polyketide chain, which is then transferred to the nrPKS for further extension and subsequent cyclization to form the aromatic ring. acs.org

Enzymatic Mechanisms in Natural Bioproduction

The formation of this compound is catalyzed by a suite of enzymes, with polyketide synthases (PKSs) playing a central role. biorxiv.orgnih.gov PKSs are large, multi-domain enzymes that orchestrate the stepwise condensation of the starter and extender units. scribd.com Fungal PKSs involved in the synthesis of aromatic compounds can be broadly categorized into different types, with Type I and Type III being implicated in the production of resorcylic acids.

Genomic studies of Phlebia radiata, a known producer of merulinic acids, have identified six putative PKS genes. researchgate.net Four of these are predicted to be Type I PKSs, which are large, modular enzymes. researchgate.net It is highly probable that one or more of these PKSs are involved in the biosynthesis of the merulinic acid backbone.

The formation of the resorcylic acid ring from the linear polyketide precursor is proposed to occur through an intramolecular aldol (B89426) condensation. nih.govresearchgate.net This type of cyclization, specifically a C2 to C7 aldol condensation, has been identified in the biosynthesis of other alkylresorcylic acids by Type III PKSs. nih.gov The final step in the biosynthesis is likely the release of the alkylresorcylic acid from the enzyme.

Proposed Biomimetic Cyclization Routes

The synthesis of Δ⁸′-Merulinic acid A has been achieved through a biomimetic cyclization of a linear precursor, mimicking the proposed biosynthetic pathway. nih.govresearchgate.net While the specific details of the reported synthesis are not extensively elaborated in the literature, a plausible biomimetic route can be proposed based on established chemical principles for the formation of similar resorcylic acid structures.

A likely biomimetic approach would involve the synthesis of a linear poly-β-keto ester or a related activated precursor. This linear chain would possess the C17 monounsaturated alkyl tail and the appropriate number of keto and ester functionalities to facilitate cyclization. The key step would be an intramolecular aldol or Claisen-type condensation to form the aromatic ring. This cyclization could be promoted by either acidic or basic conditions, leading to the formation of the β-resorcylic acid moiety. Subsequent aromatization would yield the final stable ring system of this compound.

Chemical Synthesis Strategies and Methodological Advancements

Total Synthesis Approaches for D8'-Merulinic Acid A

The total synthesis of this compound, a phenolic lipid, has been achieved through methods that take inspiration from its natural formation. researchgate.net The molecule itself is a derivative of β-resorcylic acid featuring a C17 monounsaturated alkyl side chain. researchgate.net

Research confirms that Δ⁸´-Merulinic acid A was successfully synthesized utilizing a biomimetic cyclization of a linear precursor. researchgate.net This approach mimics the plausible biosynthetic pathway of the natural product within the organisms from which it is isolated, such as the basidiomycetes Merulius tremellosus and Phlebia radiata. researchgate.net Biomimetic synthesis is a powerful strategy that often leads to efficient and stereoselective constructions by replicating nature's own synthetic routes. In this case, a specifically designed linear polyketide-like chain is induced to cyclize, forming the aromatic resorcinol (B1680541) core in a manner that mirrors the enzymatic processes in fungi. A similar biomimetic strategy involving the cyclization and aromatization of a complex precursor has been used in the total synthesis of other resorcylate natural products, such as cruentaren A. nih.gov

The design of the linear precursor is critical for the success of the biomimetic cyclization. The precursor for this compound must contain two key structural elements:

The Aromatic Core Precursor: A polycarbonyl chain that can undergo an intramolecular aldol-type condensation and subsequent dehydration/enolization to form the 2,4-dihydroxybenzoic acid (β-resorcylic acid) moiety.

The Alkyl Side Chain: A 17-carbon chain with a pre-installed carbon-carbon double bond at the C-8' position.

The elaboration of this precursor involves multi-step organic synthesis to assemble the long carbon chain and introduce the necessary functional groups at precise locations to facilitate the key cyclization and aromatization steps that yield the final this compound structure.

Development of Green Chemistry Methodologies in Related Compound Synthesis

The principles of green chemistry are increasingly influential in planning synthetic routes for complex molecules, aiming to reduce environmental impact and improve efficiency. pnas.org

Introduced by Barry Trost, the concept of atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comwikipedia.org An ideal reaction has 100% atom economy, generating no waste byproducts. nih.gov This principle is a cornerstone of green chemistry. pnas.orgjocpr.com

Addition and cycloaddition reactions are inherently atom-economical. pnas.orgnih.gov The biomimetic cyclization used for this compound's core formation is a good example of a strategy that can be highly atom-economical. In contrast, many classical reactions, such as the Wittig reaction, traditionally have poor atom economy due to the generation of high-molecular-weight byproducts like triphenylphosphine (B44618) oxide. wikipedia.org The pursuit of high atom economy guides chemists to select catalytic reactions and rearrangements over stoichiometric reagents, which minimizes waste and aligns with more sustainable synthetic practices. numberanalytics.comnih.gov

A significant advancement in green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives like water. scribd.comsciepub.com The Wittig reaction, a fundamental tool for creating carbon-carbon double bonds like the one in the side chain of this compound, has been successfully adapted to run in aqueous media. sciepub.comuea.ac.uk

Performing the Wittig reaction in water eliminates the need for toxic, anhydrous organic solvents. organic-chemistry.org Studies have shown that using stabilized ylides with various aldehydes in water can be highly efficient, sometimes completed in a one-pot procedure at room temperature. sciepub.comorganic-chemistry.orgacs.org For more lipophilic (water-insoluble) substrates, the reaction can be facilitated by using a surfactant to create micelles, which act as microreactors within the aqueous phase. organic-chemistry.org This green methodology not only reduces hazardous waste but can also simplify the purification process, as the desired alkene product may precipitate from the aqueous medium. scribd.com

Synthesis of Analogs and Derivatives for Research Purposes

The synthesis of analogs and derivatives of natural products like this compound is crucial for scientific research, particularly for exploring structure-activity relationships (SAR). By systematically modifying the structure—for instance, by changing the length or saturation of the alkyl chain, or altering the substitution pattern on the aromatic ring—researchers can investigate how these changes affect the molecule's biological properties.

For example, various derivatives of resorcinolic lipids are studied to understand their interactions with biological membranes. researchgate.net The synthesis of analogs of related compounds has led to the development of molecules with enhanced potency or improved properties. The synthesis of derivatives of the natural product asperlicin, for instance, led to devazepide, a candidate with over 1000 times the potency and better water solubility. epdf.pub Similarly, investigating derivatives of merulinic acid has shown that merulinic acid C is a particularly active compound against antibiotic-resistant enterococci, targeting the bacterial membrane. This highlights how the synthesis of derivatives can lead to promising new compounds for further development.

Interactive Data Tables

Key Synthetic Strategies and Green Chemistry Applications

| Strategy/Principle | Description | Relevance to this compound or Related Synthesis | Key Advantage(s) |

| Biomimetic Synthesis | A synthetic approach that mimics a natural biosynthetic pathway. nih.gov | The total synthesis of this compound was achieved via a biomimetic cyclization of a linear precursor. researchgate.net | High efficiency, stereoselectivity, and strategic elegance. |

| Atom Economy | A measure of how many atoms from the reactants are incorporated into the final product. numberanalytics.comwikipedia.org | Guides the selection of reactions (e.g., cycloadditions) to minimize waste in complex syntheses. nih.gov | Reduces chemical waste, increases resource efficiency, lowers costs. numberanalytics.com |

| Aqueous Wittig Reaction | Performing the Wittig olefination in water, an eco-friendly solvent. sciepub.comorganic-chemistry.org | A green method to create the unsaturated side chain found in merulinic acids or their analogs. | Avoids toxic organic solvents, safer, potentially simpler workup. scribd.comorganic-chemistry.org |

| Analog Synthesis | Creation of structurally similar but distinct molecules (derivatives). | Used to study structure-activity relationships of merulinic acids and related lipids. | Can lead to compounds with enhanced activity, selectivity, or improved physical properties. epdf.pub |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation and Purification Techniques

The isolation and purification of D8'-Merulinic acid A from its natural sources, primarily fungal extracts, necessitate sophisticated chromatographic methods to handle the complexity of the biological matrix and the presence of structurally similar compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. Natural isolates of merulinic acids are typically not pure compounds but rather complex mixtures. researchgate.netresearchgate.net These mixtures contain not only this compound but also its isomers, including positional isomers of the double bond (such as the Δ¹⁰′ derivative) and variants with different degrees of saturation (dihydro and dehydro forms). researchgate.net

Research has demonstrated that these closely related compounds are separable from one another almost exclusively through the application of HPLC. researchgate.netresearchgate.net The high resolving power of modern HPLC columns, particularly in reverse-phase mode, allows for the separation of these isomers based on subtle differences in their hydrophobicity and structure, enabling the isolation of the pure D8' isomer for subsequent analysis. tandfonline.com

Following initial solvent extraction from a source like fungal mycelium, preparative chromatography is the key step to obtain this compound in sufficient quantity and purity for detailed structural characterization and biological testing. mdpi.comsartorius.com Unlike analytical chromatography, which focuses on identification and quantification of minute amounts, preparative chromatography is a scaled-up version designed to isolate and purify larger quantities of a target compound, from milligrams to grams. sartorius.comchromatographyonline.com

The process involves loading the crude or semi-purified extract onto a larger-diameter column packed with a stationary phase (e.g., silica (B1680970) gel or a bonded C18 phase). researchgate.netchromatographyonline.com A solvent system is then used to elute the compounds, separating them based on their physical properties. Fractions are collected as they exit the column, and those containing the compound of interest at high purity are pooled. For compounds like merulinic acids, techniques such as large-scale column chromatography or preparative HPLC are employed to yield the purified substance. researchgate.nettandfonline.com

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is the cornerstone for the structural confirmation and sensitive detection of this compound. Various MS techniques, often coupled with chromatographic separation, provide complementary information regarding the compound's molecular weight and structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds and has been applied to the identification of this compound. japsonline.comnih.gov Due to the low volatility of the acid, a chemical derivatization step is typically required prior to analysis. cabidigitallibrary.org This often involves silylation, where active hydrogens on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group, rendering the molecule sufficiently volatile for GC analysis. cabidigitallibrary.org

Once derivatized, the compound is injected into the GC, where it is separated from other components in the mixture. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization method causes predictable fragmentation of the molecule. The resulting mass spectrum, which is a pattern of these fragment ions, serves as a chemical fingerprint that can be compared against spectral libraries for positive identification. jeol.com

| Technique | Analysis Type | Key Information Provided | Reference |

|---|---|---|---|

| GC-MS | Identification | Provides a fragmentation pattern (mass spectrum) that acts as a fingerprint for the compound, often after a derivatization step (e.g., silylation) to increase volatility. The spectrum can be matched with databases for confirmation. | japsonline.comnih.govcabidigitallibrary.org |

For the unambiguous identification of this compound in complex biological matrices, High-Resolution Liquid Chromatography-Mass Spectrometry, often utilizing Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), is the method of choice. japsonline.comsci-hub.se This technique combines the powerful separation capabilities of LC with the high mass accuracy and structural confirmation power of HR-MS. researchgate.net

The process involves:

LC Separation: The sample extract is first passed through an HPLC system to separate this compound from other metabolites. japsonline.com

ESI Ionization: As the compound elutes from the column, it enters the ESI source, which is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. sci-hub.se

HR-MS Analysis: The high-resolution mass analyzer (such as a Q-TOF or Orbitrap) measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically <5 ppm error). This allows for the confident determination of the compound's elemental formula (C₂₄H₃₈O₄ for this compound). nih.govmetabolomicsworkbench.org

MS/MS Fragmentation: For definitive structural confirmation, the specific molecular ion of this compound is selected and subjected to fragmentation. The resulting pattern of fragment ions provides detailed structural information that confirms the identity of the molecule. japsonline.com

| Source Material | Instrumentation | Ionization Mode | Key Finding | Reference |

|---|---|---|---|---|

| Methanolic extract of Ecbolium linneanum leaves | UHPLC-PDA-ESI-QTOP-MS | Not specified | Identified as one of 57 phytochemicals in the extract based on mass spectra and fragmentation patterns. | japsonline.com |

| Propolis from South Sulawesi | Xevo G2-ST Qtof (Waters) | ESI Positive Mode | Detected and identified in propolis extract. | sci-hub.se |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) represents the apex of mass spectrometry in terms of achievable resolution and mass accuracy. mdpi.comnih.gov This technique is exceptionally well-suited for non-targeted metabolomics, an approach where the goal is to detect and identify as many metabolites as possible in a biological sample to generate a comprehensive metabolic snapshot. mdpi.comnih.gov

The primary advantages of FT-ICR-MS are:

Ultra-High Resolution: FT-ICR-MS provides a resolving power in the range of 10⁵ to 10⁶, which allows it to easily separate ions with very similar mass-to-charge ratios (isobaric and isomeric species) that would overlap in lower-resolution instruments. mdpi.com

Sub-ppm Mass Accuracy: The exceptional mass accuracy (often in the parts-per-billion range) enables the assignment of a unique and unambiguous elemental formula to a detected m/z value, which is a critical step in identifying unknown compounds. mdpi.com

In a non-targeted metabolomics workflow using FT-ICR-MS, a complex extract can be analyzed by direct infusion, and the instrument detects thousands of distinct metabolite signals simultaneously. nih.gov While specific studies detailing the analysis of this compound using FT-ICR-MS are not prominent, the technology's unparalleled power makes it an ideal platform for the de novo discovery and high-confidence identification of such lipids in complex natural product extracts without prior knowledge of their existence. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of this compound. These studies reveal the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic and aliphatic protons. The aromatic region typically shows signals for the two protons on the dihydroxybenzoic acid ring. The long heptadecenyl side chain is evidenced by a complex set of signals in the aliphatic region, including a distinct signal for the two olefinic protons of the double bond, as well as signals for the numerous methylene (B1212753) groups and the terminal methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in this compound. This includes signals for the carboxyl carbon, the aromatic carbons (both protonated and quaternary), the two olefinic carbons, and the multiple aliphatic carbons of the side chain. The chemical shifts of these carbons provide crucial information about their connectivity and the presence of functional groups.

A standard set of acquisition parameters is typically used to acquire and process the spectra to ensure uniformity and consistency of the data. glbrc.org The samples are generally run at ambient temperature (approximately 298 K). glbrc.org

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a representation of expected signals based on the known structure, as specific literature values are not publicly available.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.2-6.4 | m | 2H | Aromatic Protons |

| ~5.3-5.4 | m | 2H | Olefinic Protons (-CH=CH-) |

| ~2.9 | t | 2H | Methylene Protons adjacent to aromatic ring |

| ~1.9-2.1 | m | 4H | Methylene Protons adjacent to double bond |

| ~1.2-1.4 | m | ~20H | Methylene Protons of alkyl chain |

| ~0.88 | t | 3H | Terminal Methyl Protons |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a representation of expected signals based on the known structure, as specific literature values are not publicly available.)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172 | Carboxyl Carbon (-COOH) |

| ~160-165 | Aromatic Carbons (C-OH) |

| ~130 | Olefinic Carbons (-CH=CH-) |

| ~105-110 | Aromatic Carbons (CH) |

| ~35 | Methylene Carbon adjacent to aromatic ring |

| ~22-32 | Methylene Carbons of alkyl chain |

| ~14 | Terminal Methyl Carbon |

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within this compound. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular puzzle.

COSY: The COSY spectrum reveals proton-proton couplings, allowing for the tracing of adjacent proton networks, which is particularly useful for mapping the long alkyl chain.

HSQC: The HSQC spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon signals based on their corresponding proton signals.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the alkyl side chain to the aromatic ring.

The combined interpretation of these 1D and 2D NMR datasets allows for the complete and unambiguous structural elucidation of this compound. researchgate.net

Other Spectroscopic Methods for Complementary Analysis

In addition to NMR, other spectroscopic methods provide complementary information that is vital for the comprehensive characterization of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula as C₂₄H₃₈O₄. ijariie.com The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR. ijpsr.com

Infrared (IR) Spectroscopy: Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups of the phenol (B47542) and carboxylic acid, a strong absorption for the carbonyl (C=O) group of the carboxylic acid, C-H stretching vibrations for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring and the double bond in the side chain. spectroscopyonline.com

Molecular Mechanisms of Biological Activity in Vitro Studies

Antimicrobial Activities

Antibacterial Spectrum and Efficacy Against Diverse Bacterial Strains

Merulinic acids, as a group, have demonstrated inhibitory effects against a variety of bacteria. However, specific Minimum Inhibitory Concentration (MIC) data for D8'-Merulinic acid A against a diverse panel of bacterial strains is not well-documented in publicly accessible research. This lack of specific data prevents the creation of a detailed data table outlining its precise efficacy.

Lack of Antifungal Activity

Research has consistently shown that the merulinic acid family of compounds is not active against fungi. researchgate.net This characteristic is attributed to the general class of these molecules.

Targeting Bacterial Membranes and Cellular Integrity

The proposed mechanism of action for merulinic acids centers on the disruption of the bacterial cell membrane. As an amphiphilic molecule, this compound is thought to interact with the lipid bilayer, leading to a loss of cellular integrity. researchgate.net However, specific studies detailing this process for this compound are scarce.

Induction of Rapid Cellular ATP Leakage

The induction of rapid cellular ATP leakage is a key indicator of membrane damage. While this mechanism has been demonstrated for merulinic acid C, which has been shown to target the bacterial membrane and cause a swift release of intracellular ATP, equivalent studies specifically examining this compound have not been identified. qosbioiqsc.blog

Synergistic Effects with Established Antibiotics (e.g., Gentamicin (B1671437) against Enterococcus faecium)

The synergistic activity of merulinic acids with conventional antibiotics is an area of significant interest. Notably, merulinic acid C has been shown to act synergistically with gentamicin against Enterococcus faecium, suggesting it could help overcome resistance to this aminoglycoside antibiotic. qosbioiqsc.blog However, there is no specific evidence to confirm that this compound shares this synergistic relationship with gentamicin or other antibiotics.

Overcoming Antibiotic Resistance Mechanisms

The ability of a compound to potentiate the effects of existing antibiotics suggests a potential role in combating antibiotic resistance. The membrane-targeting action of merulinic acid C, for example, may allow antibiotics like gentamicin to more easily enter the bacterial cell. qosbioiqsc.blog While it is plausible that this compound could function similarly due to its structural similarities, there is a lack of direct scientific evidence to support this for this specific compound.

Cellular and Subcellular Interactions of this compound

This compound, a phenolic lipid, exerts significant effects on the biological membranes, which are fundamental to its mechanism of action. In vitro studies have elucidated its interactions at the cellular and subcellular levels, revealing its capacity to modulate membrane structure and function.

Effects on Biomembranes and Liposomal Permeability

This compound has been shown to induce an increase in the permeability of liposomal vesicles. nih.govresearchgate.net This effect is not uniform and is significantly influenced by the composition of the lipid bilayer.

While this compound incorporates into liposomal membranes, fluorescence polarization studies using TMA-DPH and NBD-PE probes suggest that the degree of this incorporation is not particularly high. nih.gov The polar head of the this compound molecule is positioned at the level of the ester bonds of the fatty acids within the phospholipid molecules. nih.gov This interaction, though not resulting in deep insertion, is sufficient to perturb the membrane structure and increase its permeability.

The impact of this compound on membrane permeability is highly dependent on the specific lipids present in the bilayer. nih.govresearchgate.net Its effect is more pronounced in liposomal membranes that contain glycolipids, such as monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), as well as sphingomyelin. nih.govresearchgate.net This specificity suggests a preferential interaction with these types of lipids, leading to a greater disruption of the membrane barrier.

Table 1: Influence of Lipid Composition on this compound-Induced Permeability

| Lipid Bilayer Composition | Observed Effect on Permeability | Reference |

|---|---|---|

| Standard Phospholipid Bilayer | Increased permeability | nih.govresearchgate.net |

| Bilayer containing Glycolipids (MGDG, DGDG) | Stronger increase in permeability | nih.govresearchgate.net |

| Bilayer containing Sphingomyelin | Stronger increase in permeability | nih.govresearchgate.net |

This compound is an amphiphilic molecule, possessing both a hydrophilic (polar) head and a hydrophobic (nonpolar) tail. researchgate.net This dual nature drives its interaction with and insertion into the lipid bilayer of cell membranes. researchgate.net The polar resorcinolic head group interacts with the aqueous environment and the polar heads of phospholipids, while the long hydrocarbon tail inserts into the hydrophobic core of the membrane. This amphiphilic interaction is fundamental to its ability to disrupt membrane integrity.

Impact on Membrane Potential and Surface Charge Alterations

Studies have demonstrated that this compound can alter the electrical properties of membranes. It was observed to cause an increased fluorescence of a membrane potential-sensitive probe, which points to a change in the surface charge of the membrane. nih.gov This alteration is associated with a decrease in the local pH at the membrane surface. nih.gov Notably, this effect was observed in environments with both low and high ionic strength, indicating a robust interaction with the membrane surface that is not easily shielded by counter-ions. nih.gov

Interference with Fundamental Cellular Processes

The membrane-perturbing effects of this compound extend to the inhibition of essential cellular functions. Research has shown that it can decrease the activity of the membrane-bound enzyme acetylcholinesterase. nih.gov Furthermore, studies on merulinic acids have indicated that they can inhibit the synthesis of RNA, DNA, and proteins in both Bacillus brevis and Ehrlich carcinoma ascites cells shortly after their application. researchgate.net

Table 2: Observed Interference of Merulinic Acids with Cellular Processes

| Cellular Process | Effect | Affected Organisms/Cells | Reference |

|---|---|---|---|

| Enzyme Activity | Decrease in acetylcholinesterase activity | Not specified | nih.gov |

| RNA Synthesis | Inhibition | Bacillus brevis, Ehrlich carcinoma ascites cells | researchgate.net |

| DNA Synthesis | Inhibition | Bacillus brevis, Ehrlich carcinoma ascites cells | researchgate.net |

| Protein Synthesis | Inhibition | Bacillus brevis, Ehrlich carcinoma ascites cells | researchgate.net |

Inhibition of RNA Synthesis

Early research into the biological activities of merulinic acids, including this compound, has demonstrated their capacity to interfere with fundamental cellular processes. Studies have shown that these compounds inhibit the synthesis of RNA in both bacterial and mammalian cancer cell lines. Specifically, in Bacillus brevis and Ehrlich carcinoma ascites cells, the addition of merulinic acids leads to a rapid cessation of RNA synthesis researchgate.net. This inhibitory action suggests that this compound may target key enzymatic components of the transcriptional machinery.

Inhibition of DNA Synthesis

In conjunction with their effects on RNA synthesis, merulinic acids have also been observed to inhibit the replication of DNA. This effect was noted in the same studies involving Bacillus brevis and Ehrlich carcinoma ascites cells, where DNA synthesis was halted shortly after the introduction of the compounds researchgate.net. The concurrent inhibition of both DNA and RNA synthesis points towards a mechanism of action that may involve the disruption of processes common to both, such as the availability of nucleotide precursors or the function of enzymes like polymerases.

Inhibition of Protein Synthesis

The cascade of inhibition by merulinic acids extends to the process of protein synthesis. Research has documented that the synthesis of proteins in Bacillus brevis and Ehrlich carcinoma ascites cells is promptly inhibited upon exposure to these compounds researchgate.net. This finding, coupled with the inhibition of RNA and DNA synthesis, suggests a broad-spectrum impact on the central dogma of molecular biology. The disruption of protein synthesis could be a direct effect on the ribosomal machinery or an indirect consequence of the cessation of RNA production.

Modulation of Membrane-Bound Enzyme Activity (e.g., Acetylcholinesterase)

Beyond the inhibition of macromolecular synthesis, this compound has been shown to modulate the activity of membrane-bound enzymes. One notable example is its effect on acetylcholinesterase, an enzyme crucial for neurotransmission. Studies have revealed that merulinic acid can cause a decrease in the activity of this enzyme researchgate.netnih.gov. This interaction suggests that the compound may partition into cellular membranes, thereby altering the conformation and function of integral membrane proteins.

| Enzyme | Effect of this compound |

| Acetylcholinesterase | Decrease in activity |

Other Reported In Vitro Bioactivities

Anticarcinogenic Potential of Resorcinolic Lipids

This compound belongs to the class of resorcinolic lipids, a group of natural compounds that have garnered attention for their potential therapeutic properties, including anticarcinogenic activity. While research specifically on the anticarcinogenic potential of this compound is ongoing, the broader class of resorcinolic lipids has shown promise in this area. These compounds are known to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share these properties. The amphiphilic nature of these molecules allows them to interact with cell membranes, which could be a contributing factor to their biological activity.

Protective Effects on Cellular Integrity in Hypoosmotic Solutions

Interestingly, despite its potential cytotoxic activities at higher concentrations, this compound has demonstrated a protective effect on cells under certain conditions. At low concentrations, it has been shown to protect cells from lysis in hypoosmotic solutions researchgate.netnih.gov. Specifically, at a concentration of 10 microM, merulinic acid was found to reduce the extent of osmotically induced cell lysis by approximately 40% researchgate.netnih.gov. This suggests a membrane-stabilizing effect at lower concentrations, highlighting the compound's complex and concentration-dependent interactions with cellular membranes.

| Concentration of this compound | Protective Effect on Cell Lysis in Hypoosmotic Solutions |

| 10 microM | ~40% reduction in osmotically induced cell lysis |

Investigations into Antioxidant Capacity (in plant extracts containing this compound)

In vitro studies on plant extracts containing this compound have explored their potential as antioxidants. One such study focused on the leaf extracts of Ecbolium linneanum Kurz, a plant used in traditional medicine. japsonline.com The investigation aimed to assess the antioxidant effects of various solvent extracts of the plant, which was confirmed to contain this compound through Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HR-LC-ESI-MS/MS) analysis. japsonline.com

The antioxidant activity was evaluated using several standard assays, including the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric ion reducing antioxidant power (FRAP) assay, and a hydrogen peroxide scavenging assay. japsonline.com The methanolic leaf extract of E. linneanum demonstrated a significant level of antioxidant activity, with an 87.78% radical scavenging capability in the DPPH test. japsonline.com

The study compared the percentage of inhibition from different extracts. The methanolic extract (MEEL) showed the highest antioxidant potential across multiple assays when compared to petroleum ether (PEEL) and ethyl acetate (EAEL) extracts.

Table 1: In Vitro Antioxidant Activity of Ecbolium linneanum Leaf Extracts

| Assay | Petroleum Ether Extract (PEEL) (% Inhibition) | Ethyl Acetate Extract (EAEL) (% Inhibition) | Methanol Extract (MEEL) (% Inhibition) | Standard (Ascorbic Acid) (% Inhibition) |

|---|---|---|---|---|

| DPPH Scavenging Activity | 56.43 | 68.31 | 87.78 | 94.12 |

| Ferric Reducing Antioxidant Power (FRAP) | 52.18 | 61.25 | 79.43 | 91.56 |

| Hydrogen Peroxide Assay | 49.87 | 58.92 | 75.64 | 88.23 |

Data derived from a study on the leaf extracts of E. linneanum, which contain this compound. japsonline.com

Exploration of Antidiabetic Potential (in plant extracts containing this compound)

The antidiabetic potential of plant extracts containing this compound has also been a subject of in vitro investigation. The same study on Ecbolium linneanum leaf extracts assessed their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion and glucose absorption. japsonline.com Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. nih.gov

The study evaluated the α-amylase inhibitory activity of petroleum ether, ethyl acetate, and methanolic extracts of E. linneanum leaves. The results indicated that the methanolic extract possessed the most significant inhibitory effect on α-amylase activity, with a half-maximal inhibitory concentration (IC50) of 684.94 µg/ml. japsonline.com This effect was compared against acarbose, a standard antidiabetic drug used as a positive control.

Table 2: α-Amylase Inhibitory Activity of Ecbolium linneanum Leaf Extracts

| Extract | Concentration (µg/ml) | % Inhibition | IC50 (µg/ml) |

|---|---|---|---|

| Petroleum Ether Extract (PEEL) | 1000 | 48.72 | >1000 |

| Ethyl Acetate Extract (EAEL) | 1000 | 59.84 | 835.41 |

| Methanol Extract (MEEL) | 1000 | 72.15 | 684.94 |

| Acarbose (Standard) | 1000 | 91.23 | 89.67 |

Findings from an in vitro assessment of E. linneanum leaf extracts containing this compound. japsonline.com

While these findings suggest that plant extracts containing this compound may have antidiabetic properties, it is important to note that this activity is attributed to the complex mixture of phytochemicals present in the extract. japsonline.com Further research is required to isolate and determine the specific contribution of this compound to the observed bioactivity.

Structure Activity Relationship Sar Studies of D8 Merulinic Acid a and Its Analogs

Influence of Alkyl Side Chain Length and Saturation

The lipophilic alkyl side chain is a critical determinant of the biological activity of merulinic acids and related resorcinolic lipids, primarily by governing their ability to interact with and penetrate cell membranes. While comprehensive SAR studies focusing exclusively on a wide range of synthetic D8'-Merulinic acid A analogs with varied chain lengths are not extensively documented, significant insights can be drawn from studies on closely related natural phenolic lipids, such as anacardic acids and alkylresorcinols.

Research on anacardic acids, which share a similar structural framework, has shown that antibacterial activity is highly dependent on the length of the alkyl side chain. The activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrates a parabolic relationship with lipophilicity. researchgate.net Specifically, the antibacterial potency tends to increase as the alkyl chain length increases, reaching an optimum for chain lengths of approximately 10 to 12 carbon atoms. researchgate.net Further elongation of the chain beyond this point often leads to a decrease in activity. nih.gov

The degree of unsaturation within the alkyl chain also plays a modulating role. For anacardic acids, the presence of double bonds is not an absolute requirement for antibacterial activity, but it is often associated with increased potency. researchgate.net However, the synergistic effects of anacardic acids with conventional antibiotics like methicillin (B1676495) were observed to decrease as the number of double bonds in the alkyl chain increased. researchgate.net In the context of other biological effects, such as hemolytic activity, studies on 5-n-alk(en)ylresorcinols have shown that activity is proportional to the degree of side chain unsaturation and inversely proportional to the chain length. researchgate.net This suggests a delicate balance between the length and saturation of the side chain is necessary to achieve optimal interaction with biological membranes and, consequently, maximal bioactivity.

Table 1: Influence of Alkyl Chain Characteristics on the Bioactivity of Analogous Phenolic Lipids

| Structural Modification | Effect on Antibacterial Activity (Anacardic Acids) | Effect on Hemolytic Activity (Alkylresorcinols) |

| Increasing Chain Length | Parabolic relationship; optimal at C10-C12 researchgate.net | Decreased activity researchgate.net |

| Increasing Unsaturation | Generally increases potency researchgate.net | Increased activity researchgate.net |

Role of Hydroxybenzoic Acid Moiety Modifications

The hydroxybenzoic acid moiety constitutes the polar headgroup of this compound and is fundamental to its amphiphilic character and biological function. This region, comprising a carboxylic acid group and two hydroxyl groups on a benzene (B151609) ring, is a key site for interaction with the aqueous environment and the surface of biological membranes.

The presence of the carboxylic acid group is particularly significant. In studies comparing different phenolic lipids, the presence of a carboxyl group was found to remarkably increase antibacterial activity. researchgate.net This functional group can participate in hydrogen bonding and, due to its acidic nature, can exist in an ionized state, influencing the molecule's surface activity and interaction with charged components of cell membranes. researchgate.netfrontiersin.org

Modifications to the hydroxyl groups also have a profound impact. This compound is a β-resorcylic acid derivative, meaning it has hydroxyl groups at positions 4 and 6 relative to the alkyl chain substituent. nih.gov Naturally occurring analogs, such as Merulinic acid B (a salicylic (B10762653) acid derivative with hydroxyls at positions 2 and 6) and Merulinic acid C (a salicylic acid derivative with a hydroxyl at position 2), demonstrate that the number and position of these hydroxyl groups alter the biological activity profile. nih.govscribd.com For example, while all merulinic acids show antibacterial properties, their effects on other systems, like red blood cells, vary.

Comparison of Isomers (e.g., Δ⁸′, Δ¹⁰′, Dehydro, Dihydro Derivatives)

Naturally occurring isolates of merulinic acids are often complex mixtures. This compound is named for the position of the single double bond in its C17 alkyl side chain, which is located between the 8' and 9' carbons (Δ⁸′). nih.gov However, detailed analysis has revealed that these natural extracts also contain minor amounts of other isomers, including:

Δ¹⁰′ isomers: Where the double bond is shifted to the 10' position. researchgate.netnih.gov

Dehydro derivatives: Containing an additional double bond, resulting in a more unsaturated side chain. researchgate.netnih.gov

Dihydro derivatives: Where the existing double bond is saturated, yielding a fully saturated alkyl side chain. researchgate.netnih.gov

These isomers, while structurally very similar, can be separated using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The existence of these closely related compounds provides a natural library for SAR comparisons. Although detailed quantitative comparisons of the bioactivities of each purified isomer are not widely published, the differences in hemolytic activity between Merulinic acids A, B, and C highlight that even subtle structural shifts can lead to significant changes in biological effect. nih.gov For instance, Merulinic acid A causes complete hemolysis of human erythrocytes at a concentration of 73 μg/ml, whereas Merulinic acids B and C are more potent, causing the same effect at 25 μg/ml. researchgate.netnih.gov This difference is attributed to the variation in the hydroxybenzoic acid headgroup, but it underscores the principle that isomeric forms can possess distinct activity profiles. The stability of the double bond position is also a factor; for example, in cannabinoids, Δ⁸-isomers are generally more chemically stable than their Δ⁹-counterparts. nih.gov

Table 2: Comparison of Naturally Occurring Merulinic Acid Analogs and Isomers

| Compound/Isomer | Key Structural Feature | Reported Bioactivity/Property |

| This compound | β-resorcylic acid; C17:1 (Δ⁸′) side chain | Antibacterial; Hemolytic (EH100 = 73 μg/ml) nih.gov |

| Merulinic acid B | Salicylic acid; C17:1 (Δ⁸′) side chain | Antibacterial; More potent hemolysin (EH100 = 25 μg/ml) nih.gov |

| Merulinic acid C | Salicylic acid; C17:1 (Δ⁸′) side chain | Antibacterial; Potent hemolysin (EH100 = 25 μg/ml) nih.gov; Synergistic with gentamicin (B1671437) researchgate.net |

| Δ¹⁰′ Isomer | Positional isomer of the double bond | Co-occurs naturally with Δ⁸′ form nih.gov |

| Dehydro Derivative | Additional double bond in side chain | Co-occurs naturally with Δ⁸′ form nih.gov |

| Dihydro Derivative | Saturated side chain | Co-occurs naturally with Δ⁸′ form nih.gov |

Derivatization for Enhanced Bioactivity or Selectivity

The targeted chemical modification, or derivatization, of a natural product like this compound is a common strategy in medicinal chemistry to enhance its desirable properties while potentially reducing undesirable ones. This can involve altering the alkyl chain, modifying the functional groups on the aromatic ring, or creating entirely new conjugates.

A compelling example of enhanced bioactivity through structural variation is seen with Merulinic acid C. This natural analog, which differs from this compound in its aromatic hydroxylation pattern, was found to overcome gentamicin resistance in Enterococcus faecium. researchgate.net It targets the bacterial membrane, causing rapid leakage of cellular ATP, and acts synergistically with gentamicin. researchgate.net This finding suggests that specific structural motifs within the merulinic acid framework can be exploited to develop antibiotic adjuvants that resensitize resistant bacteria to existing drugs.

Synthetic efforts with related phenolic lipids have explored various derivatizations to probe and improve bioactivity. For other hydroxybenzoic acids, esterification of the carboxylic acid or hydroxyl groups has been shown to modulate antimicrobial and antiviral activities, sometimes leading to more potent compounds than the parent acid. wikipedia.org Similarly, creating amide derivatives from the carboxylic acid function is another route that has been successfully employed for other bioactive acids to generate novel compounds with improved inhibitory profiles against specific targets. mdpi.com These examples from related compound classes indicate a high potential for creating derivatives of this compound with enhanced or novel biological activities, such as improved antibacterial spectrum, increased potency, or better selectivity for microbial over mammalian cells.

Metabolomic and Systems Biology Context

Role as an Endogenous or Exogenous Metabolite in Biological Systems

D8'-Merulinic acid A is classified as an exogenous metabolite, meaning it is introduced into biological systems from external sources rather than being synthesized by the organism itself. Research has identified this phenolic lipid in various natural sources.

It is known to be a secondary metabolite produced by several species of basidiomycete fungi, including Hapalopilus mutans, Phlebia radiata, and Merulius tremellosus. researchgate.net These fungi synthesize the compound, which can then be encountered by other organisms through ecological interactions or dietary intake.

Furthermore, this compound has been identified through High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) in the leaf extracts of the plant Ecbolium linneanum. japsonline.com Its presence in both fungal and plant kingdoms underscores its status as an exogenous compound that can enter the metabolome of animals and humans through consumption or other environmental exposures. The Human Metabolome Database (HMDB) categorizes metabolites by their origin, including exogenous sources like plants and microbes. hmdb.ca

Integration in Untargeted Metabolomics Profiling and Biomarker Identification

Untargeted metabolomics, a comprehensive approach to analyze all measurable metabolites in a biological sample, has been instrumental in detecting and identifying this compound in various research contexts. tum.de This technique allows for the discovery of novel biomarkers and provides insights into physiological and pathological states.

This compound has emerged as a molecule of interest in several untargeted metabolomics studies:

Lung Cancer Biomarker: A study comparing the serum metabolome of lung cancer patients with healthy controls identified this compound as one of several potential biomarkers for the disease. frontiersin.org

HDL Metabotyping: In an untargeted lipidomics analysis of high-density lipoprotein (HDL), this compound was identified as a differential lipid that helps distinguish between different HDL metabotypes, which may have implications for assessing cardiovascular disease risk. nih.gov

Infectious Disease Research: The compound was also detected in mass spectrometry-based metabolomics of samples from subjects with Invasive Aspergillosis, a severe fungal infection. researchgate.net

These findings highlight how untargeted metabolomics integrates compounds like this compound into broader biological system analysis, identifying them as potential indicators of health status or disease.

| Research Area | Biological Sample | Key Finding Related to this compound | Reference |

|---|---|---|---|

| Oncology | Serum | Identified as a potential diagnostic biomarker for Lung Cancer. | frontiersin.org |

| Cardiovascular Health | High-Density Lipoprotein (HDL) | Found to be a differentiating lipid between HDL metabotypes. | nih.gov |

| Infectious Disease | Bronchoalveolar Lavage (BAL) Fluid | Detected in metabolomic profiles during Aspergillus fumigatus infection. | researchgate.net |

Implications in Metabolic Pathway Dysregulation and Modulation (e.g., in relation to depression models)

Metabolomics studies have begun to reveal the implication of specific lipids in the pathophysiology of complex disorders like depression, where metabolic dysregulation is a known contributing factor. nih.gov Research using animal models of depression has shown significant alterations in the metabolic profiles of affected subjects.

A key study investigating the antidepressant effects of crocin (B39872) in a chronic unexpected mild stress (CUMS) rat model of depression utilized untargeted metabolomics to identify changes in serum metabolites. nih.gov While the study identified the closely related "D8'-Merulinic acid C," the findings offer significant insight into the potential role of this class of compounds in depression-related metabolic pathways.

Key findings from the study include:

Rats subjected to CUMS, which mimics depressive-like states, showed a significant decrease in the levels of D8'-Merulinic acid C compared to the control group. nih.gov

Treatment with the antidepressant agent crocin was able to modulate these metabolic changes, suggesting an interaction with the pathways involving this lipid. nih.gov

The study concluded that depression can trigger complex metabolic disturbances, including disorders of lipid, amino acid, and glucose metabolism. nih.gov The dysregulation of D8'-merulinic acids appears to be a component of this broader metabolic disruption.

| Metabolite | Condition | Observed Change | Implication | Reference |

|---|---|---|---|---|

| D8'-Merulinic acid C | CUMS-induced depression model (rats) | Decreased | Indicates dysregulation of lipid metabolic pathways in a depressive state. | nih.gov |

Network Pharmacology Approaches for Target Identification in Metabolite-Disease Interactions

Network pharmacology is a powerful systems biology approach used to understand the complex interactions between bioactive compounds, their molecular targets, and related diseases. scispace.com This methodology is particularly valuable in metabolomics for elucidating the mechanisms of action of endogenous and exogenous metabolites.

In the context of metabolite-disease interactions, network pharmacology helps to:

Identify Potential Targets: It predicts the protein targets with which a metabolite, such as this compound, is likely to interact.

Construct Interaction Networks: It integrates data to build comprehensive networks that link differentially expressed metabolites (identified via metabolomics) with their predicted targets and the metabolic pathways they influence. nih.gov

Elucidate Mechanisms: By analyzing these networks, researchers can hypothesize the molecular mechanisms through which a metabolite exerts its biological effects or how its dysregulation contributes to a disease state. nih.gov

A study on the antidepressant effects of crocin used a combined metabolomics and network pharmacology approach. nih.gov After identifying D8'-Merulinic acid C as a differential metabolite in a depression model, network analysis was employed to construct an interactive network involving metabolites, potential targets (like PRMT1, CYP3A4, and GLB1), and key metabolic pathways (such as tryptophan and glycerolipid metabolism). This integrated strategy addresses the challenge of moving from biomarker identification to understanding the upstream molecular mechanisms and functional significance of metabolite-disease interactions. nih.gov

Ecological and Biotechnological Significance

Ecological Role in Fungal and Plant Interactions and Communication

D⁸ʹ-Merulinic acid A is a secondary metabolite produced by various organisms, suggesting its involvement in ecological interactions. It was initially isolated from the fruiting bodies of wood-rotting basidiomycete fungi, specifically Merulius tremellosus and Phlebia radiata. researchgate.net In these fungal species, such secondary metabolites may be involved in the communication between different organisms within their habitat. epdf.pub

The compound has also been identified in several plant species. For instance, it is a constituent of the ethanolic extract of the fruits of Dendrophthoe falcata, a parasitic plant, where it is listed among other compounds with potential medicinal value. ijariie.com Furthermore, it has been detected in the seeds of Aegle marmelos and the leaves of Ecbolium linneanum. ijpsr.comjapsonline.com The production of this compound by both fungi and plants points towards a potential role in defense mechanisms or inter-species communication within their respective ecosystems. Secondary metabolites in plants can serve to detoxify harmful substances or act as defense agents. epdf.pub

Potential as a Lead Compound for Drug Discovery

The unique structure and biological activities of D⁸ʹ-Merulinic acid A and its analogues make them promising candidates for pharmaceutical development.

Merulinic acids have demonstrated notable antibacterial properties. researchgate.net Studies have shown that they inhibit a range of bacteria, while notably being inactive against fungi. researchgate.net The initial discovery highlighted the antibacterial potential of merulinic acids A, B, and C. researchgate.net Further research into related compounds has reinforced this potential; for example, Merulinic acid C was found to work synergistically with the conventional antibiotic gentamicin (B1671437) against resistant strains of Enterococcus faecium. researchgate.netcnpem.br This particular finding suggests that merulinic acid derivatives could be developed not only as standalone antibiotics but also as adjuvants that overcome existing antibiotic resistance mechanisms. researchgate.netcnpem.br The mechanism of action for Merulinic acid C involves targeting the bacterial membrane, leading to a rapid leakage of cellular ATP. researchgate.net

D⁸ʹ-Merulinic acid A is an amphiphilic molecule, a characteristic that underpins its strong interaction with biological membranes. researchgate.net Its activity as a membrane-modulating agent has been investigated through various models. Research has shown that merulinic acid exhibits potent hemolytic activity against sheep erythrocytes. researchgate.net It also has the capacity to increase the permeability of artificial liposomal vesicles, an effect that is more pronounced in bilayers containing glycolipids and sphingomyelin. researchgate.net

Furthermore, studies have indicated that the polar "head" of the merulinic acid molecule localizes at the level of the ester bonds of phospholipid molecules within the membrane. researchgate.net This interaction leads to an alteration of the membrane's surface charge and a decrease in the local pH at the membrane surface. researchgate.net This perturbation of the membrane structure and environment also affects membrane-bound proteins, as evidenced by the observed decrease in the activity of acetylcholinesterase. researchgate.net

Table 1: Research Findings on the Membrane-Modulating Effects of Merulinic Acid

| Parameter | Observation | Model System | Significance |

| Hemolytic Activity | Exhibits strong hemolytic activity (EH50 of 5+/-2 microM). researchgate.net | Sheep Erythrocytes | Demonstrates potent ability to disrupt cell membranes. researchgate.net |

| Osmotic Protection | At low concentrations (10 microM), reduces osmotically induced cell lysis by ~40%. researchgate.net | Erythrocytes | Shows a protective effect on cells under hypoosmotic stress. researchgate.net |

| Liposome Permeability | Induces increased permeability of liposomal vesicles. researchgate.net | Liposomes | Confirms its ability to disrupt lipid bilayers. researchgate.net |

| Membrane Surface Charge | Alters surface charge and decreases local pH at the membrane surface. researchgate.net | Liposomes | Indicates interaction with the membrane interface. researchgate.net |

| Enzyme Activity | Causes a decrease in the activity of membrane-bound acetylcholinesterase. researchgate.net | Enzyme Assays | Suggests that membrane perturbation affects protein function. researchgate.net |

Contribution to Natural Product Chemistry and Discovery

The discovery of D⁸ʹ-Merulinic acid A has contributed to the expanding library of known natural products. It was first identified along with its close derivatives, merulinic acids B and C, from the fungal species Merulis tremellosus and Phlebia radiata. researchgate.net Chemically, these compounds are derivatives of β-resorcylic acid and salicylic (B10762653) acid, featuring a monounsaturated C17-alkyl side chain. researchgate.net The natural isolates of merulinic acids are often complex mixtures, containing the primary Δ⁸ʹ-compounds along with minor amounts of Δ¹⁰ʹ-, dehydro, and dihydro derivatives, which require advanced techniques like HPLC for separation. researchgate.net

The structural elucidation and subsequent synthesis of these molecules represent a significant achievement in natural product chemistry. Notably, Δ⁸ʹ-Merulinic acid A has been synthesized through a biomimetic cyclization of a linear precursor, providing a route to access this compound for further study and confirming its proposed structure. researchgate.net

Sustainable Production and Bioengineering Approaches

While large-scale sustainable production methods for D⁸ʹ-Merulinic acid A are not yet widely established, research into greener chemical synthesis points to potential future directions. One study mentions a one-step synthesis approach that aligns with the principles of "atom economy" by using water as a solvent for the Wittig reaction, thereby avoiding the use of hazardous organic solvents. researchgate.net This method represents a step towards more environmentally friendly chemical production. researchgate.net

Information regarding bioengineering approaches, such as heterologous expression in microbial hosts or scaled-up fermentation of the natural producing fungi, is not extensively detailed in the current scientific literature. Further research is needed to develop these biotechnological avenues for the sustainable production of D⁸ʹ-Merulinic acid A.

Concluding Remarks and Future Research Directions

Addressing Gaps in Current Knowledge

Current understanding of D8'-Merulinic acid A is foundational but incomplete. A primary gap exists in the complete elucidation of its biosynthetic pathway within the source organisms, such as the basidiomycetes Merulius tremellosus and Phlebia radiata. researchgate.net While a biomimetic synthesis has been achieved through the cyclization of a linear precursor, the specific enzymatic machinery and genetic regulation involved in its natural production are unknown. researchgate.net Future research employing genomic and transcriptomic analyses of these fungi could identify the polyketide synthase (PKS) and other modifying enzymes responsible for its creation.

Furthermore, the full spectrum of its biological activity remains to be explored. Initial studies have highlighted its antibacterial properties, but its effects on other microbial classes, viruses, and its potential as an antioxidant or antidiabetic agent are not yet fully characterized. researchgate.netjapsonline.com A significant knowledge gap is the in-vivo efficacy and behavior of the compound. Current data is derived from in-vitro experiments, and understanding how this compound is metabolized, distributed, and excreted in a living system is crucial for any therapeutic consideration.

Advanced Methodological Applications for Deeper Insights

To bridge the gaps in current knowledge, the application of advanced analytical and computational methods is essential. Non-targeted metabolomics profiling using ultra-high-resolution mass spectrometry (UHR-MS) could provide a more comprehensive picture of the metabolic network in which this compound is involved within its natural sources. tum.de This can help in understanding its physiological role and identifying other related metabolites.

For a deeper understanding of its mechanism of action, advanced spectroscopic techniques should be employed. Solid-state NMR and high-resolution microscopy could visualize the interaction of this compound with bacterial membranes in real-time, providing molecular-level details of the perturbation and lysis process. researchgate.net Computational modeling and molecular docking studies can be used to predict its binding affinity to specific protein targets, such as the bacterial fatty acid biosynthesis enzymes FabF and FabH, which have been suggested as potential targets. researchgate.net These in-silico approaches can guide further experimental validation and the rational design of more potent analogs.

Translational Research Perspectives for Novel Therapeutic Agents

The established antibacterial activity of this compound against various bacteria provides a strong foundation for translational research. researchgate.net The primary focus should be on developing this natural product into a viable therapeutic agent. This involves a multi-pronged approach, beginning with lead optimization. Medicinal chemistry efforts can be directed towards synthesizing a library of analogs to establish a clear structure-activity relationship (SAR). The goal would be to enhance antibacterial potency while minimizing the observed hemolytic activity, thereby improving its therapeutic index. researchgate.net

Exploring its potential as a neuroprotective agent, a property seen in other meroterpenoids, presents another exciting avenue. preprints.orgmdpi.com Studies could investigate its ability to modulate signaling pathways relevant to neurodegenerative diseases. preprints.orgresearchgate.net The development of novel drug delivery systems, such as liposomal formulations, could help mitigate nonspecific toxicity and improve targeted delivery to sites of infection or disease. Ultimately, promising candidates would need to advance to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development. The unique amphiphilic nature and membrane-disrupting capabilities of this compound mark it as a compelling starting point for the development of next-generation antibiotics or other therapeutic agents. researchgate.net

Q & A

Q. What are the established methods for isolating and purifying D8'-Merulinic acid A from natural sources?

this compound is typically isolated from fungi such as Merulius tremellosus and Phlebia radiata using chromatographic techniques. High-performance liquid chromatography (HPLC) is critical for separating its structural analogs (e.g., A10'-derivatives) due to their similar physicochemical properties . Solvent extraction protocols often involve ethyl acetate or methanol, followed by fractionation guided by bioactivity assays targeting bacterial inhibition.

Q. How is the structural identity of this compound validated in experimental studies?

Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. For example, the β-ionone and salicylic acid moieties in this compound are confirmed via characteristic NMR signals (e.g., aromatic protons at δ 7.2–7.8 ppm) and MS fragmentation patterns . Researchers must compare these data with synthetic analogs to rule out isomeric contaminants.

Q. What in vitro models are commonly used to assess the antibacterial activity of this compound?

Standard assays include minimum inhibitory concentration (MIC) tests against Gram-positive bacteria like Bacillus brevis. Time-kill curve analyses are recommended to evaluate rapid inhibition of RNA/DNA synthesis, which occurs within 3–5 minutes of exposure . Negative controls should account for solvent effects, and hemolytic activity (e.g., using human erythrocytes) must be tested to rule out nonspecific cytotoxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in compound purity, microbial strains, or assay conditions. Meta-analyses should standardize data using parameters like IC50 values normalized to reference antibiotics (e.g., ampicillin). Cross-validation via orthogonal assays (e.g., in silico docking studies targeting bacterial RNA polymerase) can clarify mechanism-specific effects . Transparent reporting of batch-to-batch variability in natural product extracts is essential .

Q. What strategies optimize the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

Semi-synthetic approaches involve bioanalogous cyclization of linear precursors under mild acidic conditions. Reaction efficiency depends on protecting group strategies for the salicylic acid moiety and stereochemical control during β-ionone coupling . High-throughput screening of catalysts (e.g., Lewis acids) and solvent systems (e.g., DMF/THF mixtures) can improve yields. Purity must be verified via HPLC-UV/HRMS before biological testing.

Q. Why do in vivo efficacy results for this compound often diverge from in vitro findings?

Poor pharmacokinetic properties, such as rapid hepatic metabolism or low bioavailability, are key factors. Researchers should incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling using murine infection models to assess tissue penetration and half-life. Modifying the alkyl side chain (e.g., introducing hydrophilic groups) may enhance solubility and stability in physiological conditions .

Q. How should researchers design experiments to investigate the ecological role of this compound in its native fungal hosts?

Transcriptomic profiling of Merulius tremellosus under stress conditions (e.g., microbial competition) can identify biosynthetic gene clusters linked to this compound production. CRISPR-Cas9 knockout strains may reveal its role in fungal defense mechanisms. Field studies correlating compound abundance with environmental variables (e.g., pH, nutrient availability) are also critical .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Non-linear regression models (e.g., Hill equation) should quantify potency (EC50) and efficacy (Emax). For hemolysis assays, logistic regression can distinguish between concentration-dependent cytotoxicity and antibacterial specificity. Reporting confidence intervals and effect sizes (e.g., Cohen’s d) enhances reproducibility .

Q. How can researchers ensure reproducibility in NMR-based structural studies of this compound?

Adhere to the "Minimum Information About a Natural Product Antisolvent (MIANPA)" guidelines: report solvent system, temperature, and referencing standards (e.g., TMS). Raw spectral data should be deposited in public repositories (e.g., NMReDATA), and 2D experiments (HSQC, HMBC) must confirm connectivity .

Q. What in silico tools are effective for predicting the biosynthetic pathway of this compound?

Genome mining tools (e.g., antiSMASH) can identify polyketide synthase (PKS) clusters in fungal genomes. Molecular networking via GNPS platforms links detected metabolites to putative pathways. Docking simulations (e.g., AutoDock Vina) may predict enzyme-substrate interactions in precursor biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.